molecular formula C53H87NO19 B12396023 Tylvalosin-d9

Tylvalosin-d9

Cat. No.: B12396023
M. Wt: 1051.3 g/mol
InChI Key: KCJJINQANFZSAM-QURGQPIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylvalosin-d9, also known as acetylisovaleryltylosin-d9, is a deuterium-labeled derivative of tylvalosin. Tylvalosin is a third-generation macrolide antibiotic with anti-inflammatory properties. It is primarily used in veterinary medicine to treat respiratory and enteric bacterial infections in swine and poultry . The deuterium labeling in this compound is used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tylvalosin can be synthesized through a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The process involves the following steps:

Industrial Production Methods

The industrial production of tylvalosin follows similar steps as the laboratory synthesis but on a larger scale. The bioconversion process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tylvalosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tylvalosin-d9

This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the behavior of tylvalosin in biological systems, making it a powerful tool for scientific research .

Properties

Molecular Formula

C53H87NO19

Molecular Weight

1051.3 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17+,28-22+/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1/i2D3,3D3,21D2,27D

InChI Key

KCJJINQANFZSAM-QURGQPIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)OC(=O)C)C)C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Origin of Product

United States

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